molecular formula C10H13NO3 B14355061 Methyl 3-(dimethylamino)-5-hydroxybenzoate CAS No. 90619-00-4

Methyl 3-(dimethylamino)-5-hydroxybenzoate

Cat. No.: B14355061
CAS No.: 90619-00-4
M. Wt: 195.21 g/mol
InChI Key: UFBZJXLIYILEID-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)-5-hydroxybenzoate typically involves the esterification of 3-(dimethylamino)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(dimethylamino)-5-hydroxybenzoic acid+methanolacid catalystMethyl 3-(dimethylamino)-5-hydroxybenzoate+water\text{3-(dimethylamino)-5-hydroxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(dimethylamino)-5-hydroxybenzoic acid+methanolacid catalyst​Methyl 3-(dimethylamino)-5-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(dimethylamino)-5-oxo-benzoate.

    Reduction: Formation of 3-(dimethylamino)-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(dimethylamino)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-5-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form additional hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)-4-hydroxybenzoate
  • Methyl 3-(dimethylamino)-2-hydroxybenzoate
  • Methyl 3-(dimethylamino)-5-methoxybenzoate

Uniqueness

Methyl 3-(dimethylamino)-5-hydroxybenzoate is unique due to the specific positioning of the dimethylamino and hydroxy groups on the benzoate ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

90619-00-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(dimethylamino)-5-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-11(2)8-4-7(10(13)14-3)5-9(12)6-8/h4-6,12H,1-3H3

InChI Key

UFBZJXLIYILEID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)OC)O

Origin of Product

United States

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